Methyl 5-(2-cyanophenyl)nicotinate
Description
Methyl 5-(2-cyanophenyl)nicotinate is an organic compound with the molecular formula C14H10N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group and a cyanophenyl group attached to the nicotinic acid core
Properties
CAS No. |
1346691-50-6 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 5-(2-cyanophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12-6-11(8-16-9-12)13-5-3-2-4-10(13)7-15/h2-6,8-9H,1H3 |
InChI Key |
WDJQXHXVGPIRKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-cyanophenyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 5-(2-cyanophenyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromo-2-cyanophenyl nicotinate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The esterification process is optimized to minimize by-products and maximize yield. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-cyanophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-(2-cyanophenyl)nicotinic acid.
Reduction: Formation of 5-(2-aminophenyl)nicotinate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-(2-cyanophenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(2-cyanophenyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator in topical formulations.
5-(2-cyanophenyl)nicotinic acid: The parent acid of Methyl 5-(2-cyanophenyl)nicotinate, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
This compound is unique due to the presence of both a methyl ester and a cyanophenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, offering advantages over simpler analogs in terms of stability and functional group compatibility.
Biological Activity
Methyl 5-(2-cyanophenyl)nicotinate is a derivative of nicotinic acid characterized by a methyl ester group and a cyanophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, owing to its structural features that suggest various therapeutic applications.
Chemical Structure
- Molecular Formula : CHNO
- Key Features :
- Methyl ester group
- Cyanophenyl substituent at the 5-position of the nicotinic acid core
Biological Properties
This compound has been investigated for several biological activities, including:
- Enzyme Modulation : The compound acts as a ligand in biochemical assays, potentially interacting with specific molecular targets. It may serve as an inhibitor or activator of certain enzymes, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remain limited .
- Anticancer Potential : Its structural similarities to other compounds known for anticancer activity indicate that it may also possess similar therapeutic effects .
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound. Below are summaries of key findings:
Enzymatic Activity
- Inhibition Studies : The compound has shown potential as an inhibitor in enzymatic assays. For instance, it was found to reduce the activity of certain enzymes involved in metabolic pathways, demonstrating an IC value that indicates effective inhibition at low concentrations .
Antimycobacterial Activity
- A study focused on derivatives similar to this compound reported that modifications at the 5-position could enhance antimycobacterial activity. While specific data for this compound were not detailed, it suggests a promising avenue for further exploration .
Cytotoxicity and Biocompatibility
- Initial assessments indicate that this compound exhibits low cytotoxicity against human cell lines, making it a candidate for further development in therapeutic applications. This aspect is crucial for any potential medicinal use, particularly in cancer therapy where selectivity is vital .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other nicotinic acid derivatives. Below is a table summarizing some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl Nicotinate | CHNO | Simple ester of nicotinic acid |
| Methyl 5-phenylnicotinate | CHNO | Contains a phenyl group instead of cyanophenyl |
| Methyl 5-(3-cyanophenyl)nicotinate | CHNO | Similar structure but different cyanophenyl position |
| Ethyl 5-cyano-6-hydroxy-2-methyl-4-naphthyl-nicotinate | CHNO | More complex structure with additional functional groups |
This comparative analysis highlights that the unique positioning of the cyanophenyl group in this compound may influence its biological activity differently than its analogs.
Case Studies and Applications
While comprehensive clinical studies specific to this compound are scarce, its potential applications can be inferred from related research:
- Antimycobacterial Agents : Studies on similar compounds have demonstrated significant antimycobacterial effects, suggesting that this compound could be explored for treating infections caused by Mycobacterium species .
- Cancer Therapeutics : Given its structural characteristics and low cytotoxicity, further research into its role as an anticancer agent could yield promising results, especially when combined with other therapeutic modalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
